d-Ribose-5-13c

NMR spectroscopy Protein dynamics Site-selective labeling

Select d-Ribose-5-13C for its site-specific C-5 13C enrichment—a critical advantage over uniform 13C5 labeling that causes severe NMR signal overlap. This tracer delivers unambiguous 1H-13C spin-pair isolation for histidine/tryptophan side-chain dynamics, direct PPP flux monitoring without complex isotopomer deconvolution, and clean +1 Da LC-MS/MS quantitation. Ideal for synthesizing [5′-13C]nucleosides for high-resolution nucleic acid NMR. Choose precision labeling to eliminate analytical ambiguity in your metabolic studies.

Molecular Formula C5H10O5
Molecular Weight 151.12 g/mol
Cat. No. B15559282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Named-Ribose-5-13c
Molecular FormulaC5H10O5
Molecular Weight151.12 g/mol
Structural Identifiers
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i2+1
InChIKeyPYMYPHUHKUWMLA-HEEJBYPNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 0.25 g / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





d-Ribose-5-13C: An Isotopically Labeled Monosaccharide for Targeted Metabolic Tracing and NMR Structural Analysis


d-Ribose-5-13C is a stable isotope-labeled form of D-ribose, a five-carbon aldopentose sugar (C5H10O5), wherein the carbon atom at the C-5 position is specifically enriched with the non-radioactive isotope carbon-13 . This site-specific labeling enables the compound to serve as a precise metabolic tracer and a highly specific probe in nuclear magnetic resonance (NMR) spectroscopy, distinguishing it from both its unlabeled counterpart (natural abundance ~1.1% 13C) and uniformly 13C-labeled (U-13C5) variants . The compound is a white crystalline solid, soluble in water and polar solvents, with a molecular weight of 151.12 g/mol .

Why d-Ribose-5-13C is Not Interchangeable with Unlabeled Ribose or Other 13C-Ribose Isotopomers


Unlabeled D-ribose is indistinguishable from endogenous pools in mass spectrometry (MS) and NMR, offering no tracer capacity . While uniformly 13C-labeled (U-13C5) ribose provides a strong MS signal shift (+5 Da), its full-ring labeling in NMR leads to severe signal overlap and strong magnetic coupling (J-coupling) among adjacent 13C atoms, often requiring complex decoupling schemes and complicating spectral interpretation, particularly for larger biomolecules [1][2]. Alternative site-specific labels (e.g., C-1, C-2, C-3, C-4) yield distinct metabolic fates and labeling patterns, making direct substitution impossible without altering experimental outcomes [3].

d-Ribose-5-13C: Quantitative Evidence for Differentiation from Other 13C-Labeled Ribose Variants


Unique Amino Acid Labeling Pattern of d-Ribose-5-13C Compared to Glucose-Derived Tracers

In a direct, quantitative comparison of site-selective labeling, 3-, 4-, or 5-13C ribose (encompassing d-Ribose-5-13C) labels backbone carbonyl (CO) carbons of Gly, Ala, Cys, Ser, Val, Phe, and Tyr at 40-50% in total. In contrast, the commonly used 1-13C and 2-13C glucose tracers achieve only ≤5% labeling for these same positions [1]. This demonstrates a fundamentally different and more extensive labeling profile for protein backbone dynamics studies.

NMR spectroscopy Protein dynamics Site-selective labeling

Specific Histidine Labeling with d-Ribose-5-13C vs. Other Isotopomers

The study quantified 13C incorporation from various ribose isotopomers. For histidine, 3-, 4-, or 5-13C ribose labels the β, α, and CO positions at approximately 50% total incorporation. This contrasts sharply with 1-13C ribose, which exclusively labels the δ2 position (His δ2 and Trp δ1) but with a lower total yield of 37% [1]. This data allows researchers to select d-Ribose-5-13C specifically for studies requiring labeling of the histidine side-chain core, a pattern unattainable with C-1 labeled ribose.

NMR spectroscopy Protein side-chain dynamics Amino acid labeling

Spectral Simplification Advantage Over Uniformly 13C-Labeled Ribose in NMR

Uniformly 13C-labeled RNA samples suffer from strong magnetic coupling (J-coupling) among adjacent 13C nuclei in the ribose ring, which broadens signals, reduces sensitivity, and complicates spectral analysis [1]. In contrast, site-specific labels like d-Ribose-5-13C eliminate this coupling, resulting in a two- to three-fold increase in the number of resolved resonances in NMR spectra [2]. This quantitative improvement in spectral resolution is a direct, documented consequence of using a site-specific versus uniform labeling strategy.

NMR spectroscopy RNA structure Isotopic labeling

Unique Role in Tracing the Pentose Phosphate Pathway (PPP) via Metabolite Intermediates

d-Ribose-5-13C and its phosphorylated form, [1-13C]D-ribose 5-phosphate, have been specifically synthesized and employed to monitor transformations in the pentose phosphate pathway (PPP) of human erythrocytes using 13C and 31P NMR [1]. This application is distinct from using uniformly labeled [U-13C]glucose, which generates a complex mixture of isotopomers that must be computationally deconvoluted [2]. The use of a specifically labeled ribose probe allows for direct, real-time monitoring of specific PPP intermediates without the confounding signals from glycolytic and other pathways, a capability not directly offered by unlabeled or uniformly labeled alternatives.

Metabolic flux analysis Pentose phosphate pathway 13C-NMR

Proven Precursor for Site-Specific Nucleoside Synthesis for Advanced NMR

An efficient synthetic route has been established to convert d-[5-13C]ribose into [5′-13C]nucleosides, which have been used to construct specifically labeled oligonucleotides [1]. This enables high-resolution NMR studies, such as HMQC-NOESY experiments, that rely on a single, well-defined 13C probe at the 5′ position. In contrast, uniformly 13C-labeled nucleotides suffer from severe spectral overlap and strong coupling that hamper detailed structural analysis of larger DNA/RNA molecules [2]. The ability to synthesize [5′-13C]nucleosides from d-Ribose-5-13C provides a distinct, documented advantage in creating simplified, interpretable NMR spectra for nucleic acid research.

Nucleoside synthesis DNA/RNA labeling NMR structure determination

d-Ribose-5-13C: Optimal Research and Industrial Applications Based on Verified Differentiation


High-Resolution NMR Studies of Protein Side-Chain Dynamics

Researchers investigating local processes like proton-transfer or tautomerization in histidine and tryptophan side chains by NMR spectroscopy should select d-Ribose-5-13C. Evidence shows it provides ~50% labeling efficiency at core histidine positions (β, α, CO) and 40-50% labeling at backbone carbonyls of several other amino acids, a pattern and efficiency unattainable with standard 1-13C or 2-13C glucose tracers [1]. This specific labeling pattern is critical for isolating 1H-13C spin pairs, a prerequisite for accurate dynamic measurements.

Unambiguous Tracing of the Non-Oxidative Pentose Phosphate Pathway (PPP)

For metabolic flux analysis focusing on the non-oxidative branch of the PPP, d-Ribose-5-13C or its phosphorylated derivative serves as a superior probe. Unlike [U-13C]glucose, which requires complex isotopomer deconvolution, the site-specific label allows direct NMR monitoring of the conversion of [1-13C]ribose-5-phosphate into other PPP intermediates [2]. This targeted approach reduces analytical ambiguity and computational burden for researchers quantifying ribose-5-phosphate biosynthesis and utilization in cells like human erythrocytes.

Synthesis of Site-Specifically Labeled Nucleic Acids for Advanced NMR Structural Biology

Structural biology labs requiring high-resolution NMR data on DNA or RNA molecules benefit from procuring d-Ribose-5-13C as a synthetic precursor. The compound can be efficiently converted into [5′-13C]nucleosides, which are then incorporated into oligonucleotides [3]. This strategy yields a single, well-defined 13C probe at the 5′ position, avoiding the severe spectral overlap and strong magnetic coupling that plague uniformly 13C-labeled nucleic acids and hinder structural determination of larger molecules [4].

Quantitative LC-MS/MS Metabolomics with Isotope Dilution

d-Ribose-5-13C is optimized as an internal standard for the accurate LC-MS/MS quantification of ribose and ribose-containing metabolites in complex biological matrices . Its specific +1 Da mass shift (from the single 13C atom) distinguishes it from the unlabeled analyte, while avoiding the larger mass shift of U-13C5 analogs, which can complicate spectral interpretation and require specialized software for isotopologue distribution analysis. This makes it a pragmatic choice for targeted, high-throughput metabolomics assays.

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